molecular formula C17H22F3N3O2 B6723224 N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide

N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide

Cat. No.: B6723224
M. Wt: 357.37 g/mol
InChI Key: ZKMUTDFORLPPJY-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide is a synthetic compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a diazaspiro undecane structure. This combination of functional groups and structural elements makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2/c18-17(19,20)25-14-3-1-13(2-4-14)22-15(24)23-11-7-16(8-12-23)5-9-21-10-6-16/h1-4,21H,5-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMUTDFORLPPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. The process involves the following steps:

    Preparation of 4-(trifluoromethoxy)phenyl isocyanate: This intermediate is synthesized by reacting 4-(trifluoromethoxy)aniline with phosgene or a phosgene equivalent.

    Reaction with aliphatic diamines: The 4-(trifluoromethoxy)phenyl isocyanate is then reacted with aliphatic diamines under anhydrous conditions to form the desired diazaspiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of soluble epoxide hydrolase, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to diols. This inhibition can modulate various physiological processes, including inflammation and blood pressure regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide is unique due to its spirocyclic structure combined with the trifluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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